Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate
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Overview
Description
Ethyl 3-{bicyclo[221]heptan-2-yl}prop-2-enoate is an organic compound with the molecular formula C₁₂H₁₈O₂ It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique chemical properties
Scientific Research Applications
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate can be synthesized through a series of organic reactions. One common method involves the esterification of 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and catalysts can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid, while reduction with lithium aluminum hydride can produce ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propan-2-ol.
Mechanism of Action
The mechanism by which ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate exerts its effects depends on the specific reactions it undergoes. In general, the compound interacts with molecular targets through its ester and bicyclo[2.2.1]heptane moieties. These interactions can involve nucleophilic attack, electrophilic addition, or radical formation, depending on the reaction conditions and the nature of the target molecules.
Comparison with Similar Compounds
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate can be compared with other bicyclo[2.2.1]heptane derivatives, such as:
Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a carboxylic acid group instead of an ester group, leading to different reactivity and applications.
Bicyclo[2.2.1]heptan-2-one:
Bicyclo[2.2.1]heptane-2-amine: This amine derivative exhibits unique properties due to the presence of an amino group.
The uniqueness of ethyl 3-{bicyclo[221]heptan-2-yl}prop-2-enoate lies in its combination of the bicyclo[22
Properties
IUPAC Name |
ethyl (E)-3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)6-5-11-8-9-3-4-10(11)7-9/h5-6,9-11H,2-4,7-8H2,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCQVKURBIBHJY-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CC2CCC1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CC2CCC1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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